1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol

Antimicrobial activity DNA gyrase B inhibition Benzofuran-pyrazole hybrids

1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol (CAS 2418730-72-8) is a synthetic small molecule characterized by a 5-bromo-substituted benzofuran ring linked via a hydroxyethyl bridge to a 3-methylpyrazole moiety. With a molecular weight of 321.17 g/mol and the formula C₁₄H₁₃BrN₂O₂, it belongs to the benzofuran–pyrazole hybrid class, a scaffold actively investigated in medicinal chemistry for its potential multi-target biological activities.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.174
CAS No. 2418730-72-8
Cat. No. B2562365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol
CAS2418730-72-8
Molecular FormulaC14H13BrN2O2
Molecular Weight321.174
Structural Identifiers
SMILESCC1=NN(C=C1)CC(C2=CC3=C(O2)C=CC(=C3)Br)O
InChIInChI=1S/C14H13BrN2O2/c1-9-4-5-17(16-9)8-12(18)14-7-10-6-11(15)2-3-13(10)19-14/h2-7,12,18H,8H2,1H3
InChIKeyRFOKIPNMEWJGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol (CAS 2418730-72-8): Core Structural Features and Procurement Profile


1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol (CAS 2418730-72-8) is a synthetic small molecule characterized by a 5-bromo-substituted benzofuran ring linked via a hydroxyethyl bridge to a 3-methylpyrazole moiety [1]. With a molecular weight of 321.17 g/mol and the formula C₁₄H₁₃BrN₂O₂, it belongs to the benzofuran–pyrazole hybrid class, a scaffold actively investigated in medicinal chemistry for its potential multi-target biological activities [1]. At the time of this analysis, this specific compound does not appear in peer-reviewed biological studies or patent disclosures beyond basic structural registration, and procurable quantities are limited to research-grade material from select niche suppliers.

Why 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol Cannot Be Interchanged with Close Analogs: A Data-Limited Landscape


In the absence of disclosed biological data, the rationale against generic substitution for 1-(5-bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol stems from structural uniqueness rather than demonstrated differential pharmacology. Minor structural perturbations in benzofuran-pyrazole hybrids are known to dramatically alter bioactivity profiles; for example, shifting a methyl substituent on the pyrazole ring from the 3- to the 5-position or replacing the 5-bromo atom on the benzofuran with a chloro or unsubstituted hydrogen can redirect target engagement between kinase inhibition, antimicrobial DNA gyrase B binding, and cyclooxygenase-2 inhibition [1]. Therefore, any decision to interchange this compound with a superficially similar analog—such as 1-(5-bromo-1-benzofuran-2-yl)-2-(1H-pyrazol-1-yl)ethanol or 1-(5-chloro-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol—should be predicated on direct comparative experimental data, which, critically, is absent from the current peer-reviewed and patent landscape.

Quantitative Differentiation Evidence for 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol: Direct-Comparison Gap Analysis


Absence of Direct Head-to-Head Comparative Biological Data for CAS 2418730-72-8

A comprehensive search of peer-reviewed literature, patents, and authoritative databases found no quantitative head-to-head comparison data for 1-(5-bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol against any structurally defined comparator. The compound is not explicitly listed in any published biological assay. The most structurally relevant class-level benchmark is from a 2024 study on benzofuran–pyrazole-based antimicrobials, where lead compound 9 (a distinct hybrid not matching the target compound's substitution pattern) inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM and exhibited broad-spectrum MIC values of 2.50–20 µg/mL [1]. No data for the target compound exists to confirm or contradict whether it performs similarly, better, or worse. Therefore, any claim of differentiation for CAS 2418730-72-8 remains unsubstantiated by direct quantitative evidence.

Antimicrobial activity DNA gyrase B inhibition Benzofuran-pyrazole hybrids

Structural Analog Landscape and the Missing Selectivity Window for CAS 2418730-72-8

Patent US-20190225600 describes benzofuran pyrazole amine derivatives as ALK kinase inhibitors with IC₅₀ values below 100 nM for certain analogs. While the target compound shares the benzofuran-pyrazole core, its 5-bromo and 3-methyl substitutions are not represented among the exemplified active compounds, and no selectivity or potency data for CAS 2418730-72-8 are provided [1]. Similarly, a 2025 study on benzofuran-pyrazole hybrids as multi-kinase inhibitors reported GI₅₀ values from 0.33 µM to 4.87 µM across 60 cancer cell lines for its most active compounds, but the target compound was not included in this panel [2]. Consequently, the selectivity index and therapeutic window for this specific molecule relative to other kinase-targeted benzofuran-pyrazole hybrids cannot be estimated.

Kinase inhibition Antiproliferative activity Benzofuran-pyrazole scaffold

Investigational Application Scenarios for 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol Based on Class-Level Scaffold Data


Prospective Antimicrobial Drug Discovery: DNA Gyrase B Inhibitor Screening

Given the demonstrated DNA gyrase B inhibition by benzofuran-pyrazole hybrids (exemplified by compound 9, IC₅₀ = 9.80 µM) [1], 1-(5-bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol may be considered as a starting point for synthesizing focused libraries targeting bacterial topoisomerases. However, this application is purely hypothetical; no MIC or enzyme inhibition data for this exact compound exist. Procurement for this purpose should be accompanied by a de novo screening plan rather than reliance on existing literature.

Chemical Biology Probe Development for Halogen-Bonding Studies

The 5-bromo substituent on the benzofuran ring and the 3-methyl group on the pyrazole offer distinct electronic and steric properties compared to non-halogenated or chloro analogs. This compound can serve as a tool for studying halogen-bonding interactions in target proteins, where the bromine atom may enhance binding affinity through sigma-hole interactions relative to hydrogen or chlorine. However, this application is structural and physicochemical in nature, unsupported by target-specific binding data.

Reference Standard for Analytical Method Development

As a pure, structurally defined benzofuran-pyrazole hybrid with a well-characterized molecular weight (321.17 g/mol) and HPLC-amenable chromophore, this compound is suitable as a retention-time marker or mass calibrant in LC-MS method development for complex mixtures of heterocyclic compounds. This application relies solely on its physicochemical purity and does not require biological activity data.

Quote Request

Request a Quote for 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.